2-(1H-Imidazol-1-yl)ethyl (2-methoxyethoxy)acetate
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Overview
Description
2-(1H-Imidazol-1-yl)ethyl (2-methoxyethoxy)acetate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its presence in various biologically active molecules and pharmaceuticals. This compound also contains an ethyl group linked to the imidazole ring and an acetate group with a 2-methoxyethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)ethyl (2-methoxyethoxy)acetate typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with 2-methoxyethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)ethyl (2-methoxyethoxy)acetate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding imidazole derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-Imidazol-1-yl)ethyl (2-methoxyethoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its imidazole moiety which is present in many pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl (2-methoxyethoxy)acetate involves its interaction with various molecular targets. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The compound may also interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)acetic acid: Contains an imidazole ring and an acetic acid group.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a methyl and nitro-substituted imidazole ring and an acetic acid group.
1H-Imidazole, 2-ethyl-: Contains an imidazole ring and an ethyl group.
Uniqueness
2-(1H-Imidazol-1-yl)ethyl (2-methoxyethoxy)acetate is unique due to its combination of an imidazole ring with an ethyl group and a 2-methoxyethoxyacetate group. This unique structure imparts specific chemical and biological properties that differentiate it from other imidazole derivatives.
Properties
CAS No. |
798571-68-3 |
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Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-imidazol-1-ylethyl 2-(2-methoxyethoxy)acetate |
InChI |
InChI=1S/C10H16N2O4/c1-14-6-7-15-8-10(13)16-5-4-12-3-2-11-9-12/h2-3,9H,4-8H2,1H3 |
InChI Key |
UIWVVYIRUAAMJR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(=O)OCCN1C=CN=C1 |
Origin of Product |
United States |
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